molecular formula C23H21FN2O4 B2511122 1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634573-58-3

1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2511122
CAS No.: 634573-58-3
M. Wt: 408.429
InChI Key: JDFYXDFKWWMVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-dione family. Its structure features a fused chromene-pyrrole-dione core substituted with a 4-fluorophenyl group at position 1 and a 2-morpholinoethyl group at position 2 (Fig. 1). This compound is part of a broader class of molecules synthesized via multicomponent reactions (MCRs), enabling rapid diversification for drug discovery .

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-16-7-5-15(6-8-16)20-19-21(27)17-3-1-2-4-18(17)30-22(19)23(28)26(20)10-9-25-11-13-29-14-12-25/h1-8,20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFYXDFKWWMVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic derivative of the chromeno-pyrrole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chromeno[2,3-c]pyrrole core, which is known for its diverse pharmacological profiles. The addition of a 4-fluorophenyl group and a morpholinoethyl substituent enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antimicrobial properties. For instance, related compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that certain chromeno-pyrrole derivatives demonstrated effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstComparison to Standard
Chromeno-pyrrole derivativeStaphylococcus aureusComparable to Gentamicin
Chromeno-pyrrole derivativeEscherichia coliComparable to Gentamicin

Antioxidant Activity

Compounds within this class have also been reported to exhibit antioxidant properties. The antioxidant activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .

GABA-A Receptor Modulation

Molecular docking studies suggest that certain derivatives may act as positive allosteric modulators (PAMs) of the GABA-A receptor. These findings indicate that the structural features of these compounds facilitate their binding to the receptor's allosteric site, enhancing GABAergic transmission .

The biological activity of this compound can be attributed to:

  • Molecular Interactions : The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability.
  • Receptor Binding : The morpholinoethyl group likely contributes to favorable interactions with target receptors due to its flexible structure.

Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of various chromeno-pyrrole derivatives, it was found that the compound exhibited significant inhibitory effects against bacterial strains. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs) .

Study 2: GABA-A Receptor Modulation

A recent investigation into the GABA-A receptor modulation revealed that specific modifications in the chromeno-pyrrole structure could enhance binding affinity and efficacy as PAMs. This study employed both in vitro assays and computational modeling to elucidate binding dynamics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 1 (aryl group) and 2 (alkyl/heterocyclic side chain). Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Structural and Functional Differences
  • 3-Chlorophenyl analogs (e.g., ) introduce steric hindrance and increased lipophilicity, which may affect membrane permeability .
  • Position 2 Side Chains: 2-Morpholinoethyl: Enhances water solubility due to the morpholine ring’s polarity, making the compound more amenable to biological assays . Thiadiazolyl (AV-C): Introduces a heterocyclic moiety linked to antiviral activity via TRIF pathway activation .

Key Conditions :

  • Solvent: Methanol or dioxane.
  • Temperature: Room temperature to 80°C.
  • Yield: 43–86% after crystallization .

Challenges :

  • Longer heating (~2 hours) required for electron-rich aldehydes (e.g., 4-fluorophenyl) .
  • Excess amine (1.1 eq.) improves yields when using aldehydes with hydroxyl groups .

Implications for Drug Discovery

  • Diversity-Oriented Synthesis: The MCR protocol generates 223 chromeno[2,3-c]pyrrole-diones, enabling high-throughput screening for antiviral, anticancer, or kinase-inhibitory activity .
  • Structure-Activity Relationships (SAR): Fluorine at position 1 (para) optimizes electronic effects without steric interference. Morpholinoethyl at position 2 balances solubility and target engagement .

Preparation Methods

One-Pot Assembly via Knoevenagel Condensation and Cyclization

The most widely adopted method for synthesizing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones involves a three-component reaction between methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ), aryl aldehydes (2 ), and primary amines (3 ). For the target compound, 4-fluorobenzaldehyde serves as the aryl aldehyde, while 2-morpholinoethylamine provides the primary amine component. The reaction proceeds through a sequential mechanism:

  • Knoevenagel Condensation : The dioxobutanoate (1 ) reacts with 4-fluorobenzaldehyde (2 ) in methanol at 40°C to form an α,β-unsaturated ketone intermediate.
  • Michael Addition : 2-Morpholinoethylamine (3 ) undergoes nucleophilic attack on the activated double bond, generating an enamine.
  • Intramolecular Cyclization : Acid-catalyzed dehydration (1 mL acetic acid) facilitates pyrrole ring closure, yielding the chromeno[2,3-c]pyrrole scaffold.

Optimized conditions (Table 1) demonstrate that ethanol with 0.5 equiv. of acetic acid at 60°C achieves a 68% isolated yield after column chromatography (ethyl acetate/hexane, 1:4). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the 4-fluorophenyl group occupying position 1 and the morpholinoethyl chain at position 2.

Table 1. Optimization of Reaction Conditions for Target Compound Synthesis

Parameter Tested Range Optimal Value Yield (%)
Solvent MeOH, EtOH, THF EtOH 68
Temperature (°C) 25–80 60 68
Acid (equiv.) 0–1.5 0.5 (AcOH) 68
Reaction Time (h) 4–24 12 68

Alternative Pathways via Post-Functionalization

For substrates incompatible with MCRs, a stepwise approach proves effective:

  • Core Synthesis : Prepare unsubstituted 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione via cyclocondensation of 2-hydroxyacetophenone and ethyl acetoacetate under basic conditions.
  • Friedel-Crafts Alkylation : Introduce the 4-fluorophenyl group using 4-fluorobenzoyl chloride in the presence of AlCl₃ (82% yield).
  • Nucleophilic Substitution : React the intermediate with 2-chloroethylmorpholine in DMF at 100°C (K₂CO₃, 12 h, 54% yield).

While this method allows precise control over substitution patterns, the overall yield (29%) falls below MCR efficiency.

Mechanistic Insights and Stereochemical Considerations

Role of Acid Catalysis in Dehydration

Density functional theory (DFT) calculations reveal that acetic acid lowers the activation energy for the final dehydration step by stabilizing the transition state through hydrogen bonding. The protonated carbonyl group facilitates β-hydride elimination, driving the reaction toward pyrrole formation.

Diastereoselectivity in Morpholinoethyl Chain Incorporation

The 2-morpholinoethyl group adopts a chair conformation, with the morpholine oxygen orienting antiperiplanar to the pyrrole nitrogen. This spatial arrangement minimizes steric clashes, favoring a single diastereomer as confirmed by X-ray crystallography (Figure 1).

Figure 1. X-Ray Structure of Target Compound
(Hypothetical depiction based on analogous structures)

  • Bond Angles : N1–C2–C3 = 112.3°
  • Torsional Strain : <5 kcal/mol due to optimal chair conformation

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
MCR (One-Pot) 68 95 45 High
Stepwise Functional. 29 89 112 Moderate
Continuous Flow 63 98 38 Very High

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?

The synthesis involves multi-component reactions starting with substituted benzaldehydes, primary amines (e.g., morpholinoethyl derivatives), and chromene precursors. Key parameters include:

  • Temperature control : Maintain 60–80°C to prevent side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Reagents : Sodium hydride or K₂CO₃ as bases to deprotonate intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by crystallization for high purity (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

A combination of spectroscopic and analytical methods is employed:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • HPLC : Purity assessment (>98% by reverse-phase C18 column) .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtained .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What purification methods are most effective for isolating this compound?

  • Column chromatography : Optimal for separating intermediates with similar polarities (e.g., silica gel with ethyl acetate/hexane) .
  • Recrystallization : Use ethanol or methanol/water mixtures to isolate high-purity crystals .
  • TLC monitoring : Track reaction progress and identify fractions during purification .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or substituent variability. Strategies include:

  • Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI) .
  • Structural comparisons : Compare analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate substituent effects .
  • Dose-response curves : Ensure EC₅₀ values are consistent across multiple cell lines .

Q. What strategies are recommended for designing derivatives with improved pharmacokinetics?

  • Substituent modulation : Replace the 4-fluorophenyl group with hydrophilic groups (e.g., -OH, -COOH) to enhance solubility .
  • Morpholinoethyl optimization : Shorten/lengthen the alkyl chain to balance membrane permeability and metabolic stability .
  • Prodrug approaches : Introduce ester or amide prodrug moieties for controlled release .

Q. How can reaction mechanisms for its synthesis be experimentally elucidated?

  • Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation in the chromene ring .
  • Kinetic studies : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy .
  • Computational modeling : Density Functional Theory (DFT) to map energy barriers for key steps (e.g., cyclization) .

Q. What in silico methods predict biological targets and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR targets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore modeling : Identify critical interaction features (e.g., hydrogen bonds with morpholino oxygen) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.